molecular formula C8H10ClNS B056760 2-chloro-6-methyl-5,7-dihydro-4H-thieno[2,3-c]pyridine CAS No. 123279-77-6

2-chloro-6-methyl-5,7-dihydro-4H-thieno[2,3-c]pyridine

Cat. No.: B056760
CAS No.: 123279-77-6
M. Wt: 187.69 g/mol
InChI Key: LODRKBZVDBEJPB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Chloro-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine is a heterocyclic compound that contains both sulfur and nitrogen atoms within its structure. This compound is part of the thienopyridine family, which is known for its diverse biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine typically involves the reaction of 2-chloropyridine with a thioamide under specific conditions. One common method includes the use of a base such as sodium hydride in a polar aprotic solvent like dimethylformamide (DMF) to facilitate the cyclization reaction . The reaction is usually carried out at elevated temperatures to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the final product in its desired form .

Chemical Reactions Analysis

Types of Reactions

2-Chloro-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid

    Reduction: Lithium aluminum hydride, sodium borohydride

    Substitution: Amines, thiols, sodium hydride

Major Products Formed

Scientific Research Applications

2-Chloro-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Chloro-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit certain enzymes or receptors, leading to therapeutic effects. The compound’s structure allows it to fit into the active sites of these targets, thereby modulating their activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Chloro-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its chlorine and methyl groups contribute to its reactivity and interaction with biological targets, making it a valuable compound in various research and industrial applications .

Properties

CAS No.

123279-77-6

Molecular Formula

C8H10ClNS

Molecular Weight

187.69 g/mol

IUPAC Name

2-chloro-6-methyl-5,7-dihydro-4H-thieno[2,3-c]pyridine

InChI

InChI=1S/C8H10ClNS/c1-10-3-2-6-4-8(9)11-7(6)5-10/h4H,2-3,5H2,1H3

InChI Key

LODRKBZVDBEJPB-UHFFFAOYSA-N

SMILES

CN1CCC2=C(C1)SC(=C2)Cl

Canonical SMILES

CN1CCC2=C(C1)SC(=C2)Cl

Synonyms

Thieno[2,3-c]pyridine, 2-chloro-4,5,6,7-tetrahydro-6-methyl- (9CI)

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.